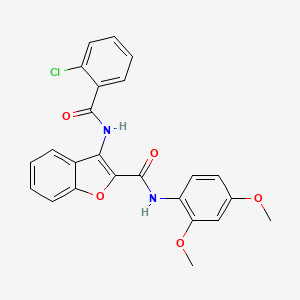

3-(2-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

3-(2-Chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a 2-chlorobenzamido substituent at the 3-position of the benzofuran core and a 2,4-dimethoxyphenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name |

3-[(2-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5/c1-30-14-11-12-18(20(13-14)31-2)26-24(29)22-21(16-8-4-6-10-19(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUCLVWDRQCENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-[(2-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

- Molecular Formula : C_{24}H_{22}ClN_{2}O_{5}

- Molecular Weight : Approximately 442.89 g/mol

The presence of various functional groups such as chloro, methoxy, and amide contributes to its unique chemical properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro and methoxy groups may enhance binding affinity and specificity, allowing the compound to modulate key biological pathways.

Potential Mechanisms Include:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical signaling pathways, such as kinases.

- Receptor Modulation : Interaction with various receptors could lead to altered cellular responses.

- Antioxidant Activity : The structure may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 10.8 | Apoptosis |

| Compound B | HeLa (Cervical) | 11.8 | Cell Cycle Arrest |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

Benzofuran derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- GSK-3β Inhibition : A related study identified a compound with structural similarities that effectively inhibited Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in cancer and neurodegenerative diseases. The compound exhibited an IC50 value of 1.6 µM in cellular assays, suggesting that structural modifications similar to those in this compound could yield potent GSK-3β inhibitors .

- Antinociceptive Effects : Another study on benzofuran derivatives showed significant antinociceptive effects in animal models, indicating potential for pain management applications .

Comparison with Similar Compounds

(a) Electron-Withdrawing vs. Electron-Donating Groups

(b) Steric and Hydrophobic Effects

- Diethoxy-substituted analog (CAS 862977-52-4): The 3,4-diethoxybenzamido group enhances hydrophobicity compared to methoxy, which may prolong half-life in vivo.

Molecular Weight and Formula Trends

The molecular weight and formula vary with substituent complexity:

- Lower molecular weight : The trifluoromethoxy analog (MW 486.8) and nitro-substituted analog (MW 431.4) are lighter due to fewer carbon atoms.

- Higher molecular weight : The biphenyl-substituted analog (MW 464.5) and diethoxy-substituted analog (MW 462.5) are heavier, reflecting increased aromaticity and alkyl chain length.

Data Table: Key Structural and Molecular Features of Analogs

Research Implications and Limitations

- Bioactivity predictions : The 2,4-dimethoxyphenyl group in the target compound may improve solubility compared to trifluoromethoxy or nitro analogs, favoring aqueous formulations.

- Synthetic challenges : The 2-chlorobenzamido group’s ortho-substitution may complicate regioselective synthesis compared to para-substituted analogs.

- Data gaps : Physical properties (e.g., melting point, solubility) and bioactivity data for the target compound are unavailable in the provided evidence, necessitating experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(2-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide, and how do solvent choices impact yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran core functionalization. Key steps include coupling the 2-chlorobenzamido group to the benzofuran ring and introducing the 2,4-dimethoxyphenyl carboxamide moiety. Solvents like dimethylformamide (DMF) or acetonitrile under reflux are critical for solubility and reaction efficiency. Temperature optimization (e.g., 80–100°C) and reaction time (6–12 hours) are essential to avoid side reactions like hydrolysis of the chlorobenzamido group . Microwave-assisted synthesis can enhance reaction rates and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (expected ~430–450 g/mol). ¹H/¹³C NMR is critical for verifying substituent positions:

- The 2-chlorobenzamido group shows aromatic protons at δ 7.3–7.6 ppm (split due to chlorine’s deshielding effect).

- The 2,4-dimethoxyphenyl group exhibits singlet peaks for methoxy protons (~δ 3.8 ppm) and distinct aromatic patterns .

- IR spectroscopy identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) .

Q. How do substituents like the 2-chlorobenzamido and 2,4-dimethoxyphenyl groups influence solubility?

- Methodological Answer : The 2-chlorobenzamido group increases hydrophobicity, reducing aqueous solubility. The 2,4-dimethoxyphenyl moiety introduces moderate polarity but may form intramolecular hydrogen bonds, further limiting solubility. Solubility testing in DMSO (≥50 mg/mL) is recommended for biological assays. Co-solvents like PEG-400 or cyclodextrin inclusion complexes can improve bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-chlorobenzamido group in biological activity?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing chlorine with fluorine or methyl groups). Compare inhibitory potency in enzyme assays (e.g., kinase inhibition) and cellular models. Computational docking studies (using software like AutoDock Vina) can predict binding interactions with targets like ATP-binding pockets. For example, chlorine’s electronegativity may enhance hydrogen bonding with Lys or Asp residues .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzofuran carboxamides?

- Methodological Answer : Conflicting data often arise from assay variability (e.g., cell line specificity or incubation time). Use orthogonal assays:

- In vitro : Compare IC₅₀ values across multiple cancer cell lines (e.g., MCF-7 vs. HeLa).

- In vivo : Evaluate pharmacokinetics (Cmax, t½) in rodent models to correlate bioactivity with bioavailability.

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or flow cytometry for cell cycle arrest .

Q. What computational methods predict the compound’s metabolic stability and potential toxicity?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism. The 2,4-dimethoxyphenyl group may undergo demethylation via CYP3A4, generating reactive quinone intermediates. Toxicity screening in zebrafish embryos (LC₅₀ and teratogenicity) or Ames tests for mutagenicity are recommended .

Contradictions in Literature

- Synthetic Yield Variability : reports 60–70% yields for bromo analogs under similar conditions, while chloro derivatives () show lower yields (40–50%) due to steric hindrance .

- Biological Potency : Fluorinated analogs () exhibit higher kinase inhibition than chlorinated derivatives, suggesting halogen size impacts target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.